molecular formula C8H5BrF6N2O B14185765 2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine CAS No. 917924-01-7

2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine

Katalognummer: B14185765
CAS-Nummer: 917924-01-7
Molekulargewicht: 339.03 g/mol
InChI-Schlüssel: NCWWZHNTXZMGBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine is a chemical compound with the molecular formula C8H6BrF6N2O. This compound is characterized by the presence of a bromine atom, a hexafluoropropan-2-yl group, and a pyridin-3-amine moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine typically involves multiple stepsThe reaction conditions often require the use of specific solvents and catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or alkylated derivatives, while coupling reactions can produce complex biaryl compounds .

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of 2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine involves its interaction with specific molecular targets. The bromine and hexafluoropropan-2-yl groups play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways by interacting with enzymes, receptors, or other biomolecules, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its hexafluoropropan-2-yl group provides high stability and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

917924-01-7

Molekularformel

C8H5BrF6N2O

Molekulargewicht

339.03 g/mol

IUPAC-Name

2-bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridin-3-amine

InChI

InChI=1S/C8H5BrF6N2O/c9-5-3(16)1-2-4(17-5)18-6(7(10,11)12)8(13,14)15/h1-2,6H,16H2

InChI-Schlüssel

NCWWZHNTXZMGBE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1N)Br)OC(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.